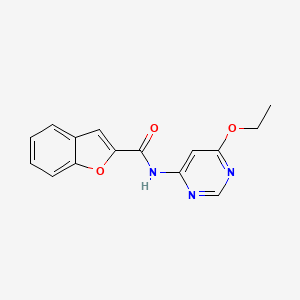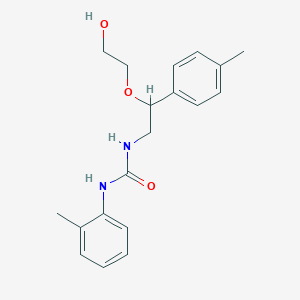
1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(o-tolyl)urea is a chemical compound with the molecular formula C18H22N2O3. It is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating various diseases, including cancer and autoimmune disorders.
Applications De Recherche Scientifique
Urea Derivatives in Polymer Modification
Ureas, including those derived from hydroxyalkyl substitutes, are integral in the chemistry of high-molecular-weight compounds. Hydroxyalkyl-substituted ureas have been utilized to modify polymers like epoxy and urethane to improve their performance. Polymethylene-bridged hydroxyethyl-substituted bis-ureas, synthesized through a series of reactions, have been found effective as modifiers due to their low melting points and compatibility with oligomers, enhancing the properties of the modified polymers (Ignat’ev et al., 2015).
Enhancement of Polyurethane Foams
The hydroxyethoxy derivatives of urea, produced through the reaction of N,N′-Bis(2-hydroxyethyl)urea with ethylene carbonate, have been noted for their thermal stability and suitability as substrates for foamed polyurethanes. The resultant rigid polyurethane foams demonstrate enhanced thermal stability, indicating the potential of such derivatives in the production of improved polyurethane materials (Zarzyka-Niemiec, 2009).
Applications in Biotechnology
The study of urease from Providencia rettgeri JN-B815 and its expression in E. coli highlights the potential of urease and urethanase (an enzyme that hydrolyzes ethyl carbamate) activities in applications like the enzymatic elimination of urea from alcoholic beverages. The structural genes of urease were expressed to obtain an enzyme exhibiting both urease and urethanase activities, showing promise for practical applications in biotechnology and the food industry (Liu et al., 2017).
Antimicrobial Properties
Ureas substituted with aryl and alkyl groups have been synthesized and tested for antimicrobial activities. These compounds, including 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and others, have been evaluated against various bacterial strains, indicating their potential in developing new antimicrobial agents. The synthesis and characterization of these compounds, followed by biological screening, offer insights into their applications in medicinal chemistry (Sharma et al., 2004).
Propriétés
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-7-9-16(10-8-14)18(24-12-11-22)13-20-19(23)21-17-6-4-3-5-15(17)2/h3-10,18,22H,11-13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXXDDMWFBWSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2C)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(o-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2634569.png)
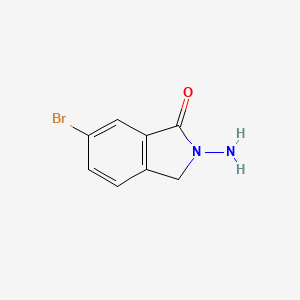
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea](/img/structure/B2634571.png)
![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2634573.png)

![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2634578.png)
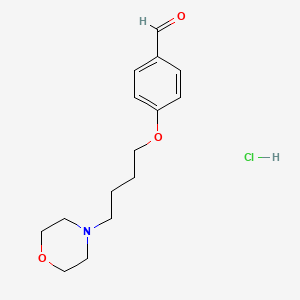
![1,3-Benzothiazol-6-yl-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2634580.png)
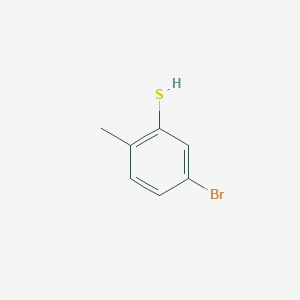
![2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide](/img/structure/B2634583.png)
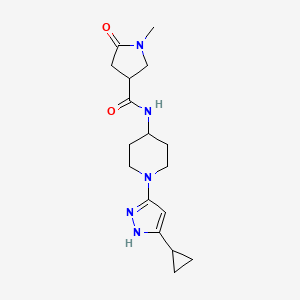
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanamide](/img/structure/B2634587.png)
![3-benzyl-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2634588.png)
